Lansoprazole Sulfide N-Oxide Lansoprazole Sulfide N-Oxide Used in the preparation of Lansoprazole and its metabolite and impurities.
Brand Name: Vulcanchem
CAS No.: 163119-30-0
VCID: VC21335723
InChI: InChI=1S/C16H14F3N3O2S/c1-10-13(22(23)7-6-14(10)24-9-16(17,18)19)8-25-15-20-11-4-2-3-5-12(11)21-15/h2-7H,8-9H2,1H3,(H,20,21)
SMILES: CC1=C(C=C[N+](=C1CSC2=NC3=CC=CC=C3N2)[O-])OCC(F)(F)F
Molecular Formula: C16H14F3N3O2S
Molecular Weight: 369.4 g/mol

Lansoprazole Sulfide N-Oxide

CAS No.: 163119-30-0

Cat. No.: VC21335723

Molecular Formula: C16H14F3N3O2S

Molecular Weight: 369.4 g/mol

Purity: > 95%

* For research use only. Not for human or veterinary use.

Lansoprazole Sulfide N-Oxide - 163119-30-0

CAS No. 163119-30-0
Molecular Formula C16H14F3N3O2S
Molecular Weight 369.4 g/mol
IUPAC Name 2-[[3-methyl-1-oxido-4-(2,2,2-trifluoroethoxy)pyridin-1-ium-2-yl]methylsulfanyl]-1H-benzimidazole
Standard InChI InChI=1S/C16H14F3N3O2S/c1-10-13(22(23)7-6-14(10)24-9-16(17,18)19)8-25-15-20-11-4-2-3-5-12(11)21-15/h2-7H,8-9H2,1H3,(H,20,21)
Standard InChI Key LGJKGASGASPHLH-UHFFFAOYSA-N
SMILES CC1=C(C=C[N+](=C1CSC2=NC3=CC=CC=C3N2)[O-])OCC(F)(F)F
Canonical SMILES CC1=C(C=C[N+](=C1CSC2=NC3=CC=CC=C3N2)[O-])OCC(F)(F)F
Appearance White Solid
Melting Point 213-215°C

Lansoprazole Sulfide N-Oxide is a chemical compound recognized as a degradation product or synthetic impurity of lansoprazole, a proton pump inhibitor used to treat gastroesophageal reflux disease. Below is a structured analysis of its chemical identity, synthesis, characterization, and degradation pathways, synthesized from peer-reviewed research and authoritative databases.

Synthesis and Preparation

Lansoprazole Sulfide N-Oxide is synthesized through a multi-step process:

  • Oxidation of Lanso-chloro: Lanso-chloro (2-chloromethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine hydrochloride) is oxidized with peracetic acid to form N-oxide Lanso-chloro .

  • Condensation: The intermediate reacts with 2-mercaptobenzimidazole in aqueous sodium hydroxide to yield N-oxide Lanso-sulphide .

  • Final Oxidation: N-oxide Lanso-sulphide undergoes further oxidation with peracetic acid to form Lansoprazole Sulfide N-Oxide .

Key Reaction Data:

StepReagents/ConditionsYield (%)
Lanso-chloro oxidationPeracetic acid76.52
CondensationNaOH, H₂O, ambient temperature80.00

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (δ, ppm):

    • 8.67–6.84 (d, 2H, pyridine)

    • 2.35 (s, 3H, CH₃)

    • 4.46 (2, 2H, CH₂-CF₃)

    • 4.19 (s, 2H, CH₂-S)

    • 5.0 (s, 1H, NH)

    • 7.50–7.26 (m, 4H, H-Ar)

Mass Spectrometry

  • Molecular Ion Peak: m/z 369.4 (calculated)

  • Fragmentation Patterns:

    • Benzimidazole fragment (m/z 119.0604)

    • Pyridine-N-oxide fragment (m/z 236.0355)

Degradation Pathways and Stability

Under oxidative stress conditions, lansoprazole degrades to form Lansoprazole Sulfide N-Oxide (DP-4) alongside other products (Table 1) .

Table 1: Degradation Products Under Oxidative Stress (Q-TOF Data)

NameRetention Time (min)m/zMS Area (%)
Lansoprazole7.07–7.11370.083092.20
Lansoprazole Sulfide N-Oxide (DP-4)7.45–7.48386.07697.80

Mechanism: LPZS undergoes oxidation at the pyridine ring’s nitrogen atom, forming the N-oxide derivative. Competing pathways (e.g., sulfone formation) are also observed but distinguished via HRMS and fragmentation analysis .

Research Gaps and Future Directions

  • Biological Activity: No direct studies on Lansoprazole Sulfide N-Oxide’s pharmacological effects exist.

  • Analytical Methods: Further validation of LC-MS/MS protocols is needed to distinguish it from sulfone derivatives .

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